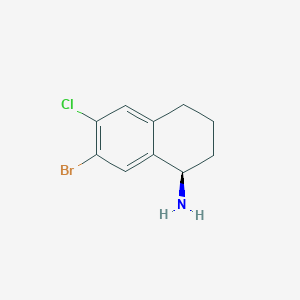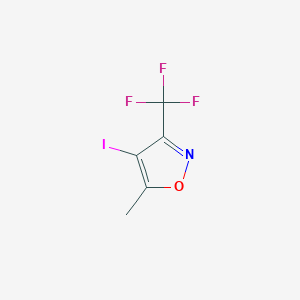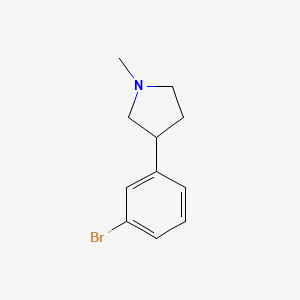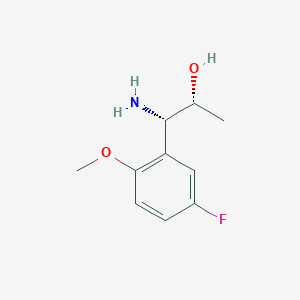
7-Bromo-4-hydroxychromane-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-hydroxychromane-4-carbonitrile is a chemical compound with the molecular formula C10H8BrNO2. It is a derivative of chromane, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom and a nitrile group in its structure makes it an interesting compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-hydroxychromane-4-carbonitrile typically involves the bromination of 4-hydroxychromane-4-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-4-hydroxychromane-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The nitrile group can be reduced to form an amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Major Products Formed
Substitution Reactions: Products include 7-substituted chromane derivatives.
Oxidation Reactions: Products include 7-bromo-4-oxochromane-4-carbonitrile.
Reduction Reactions: Products include 7-bromo-4-hydroxychromane-4-amine.
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-hydroxychromane-4-carbonitrile has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Bromo-4-hydroxychromane-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine atom and nitrile group can form specific interactions with molecular targets, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Chloro-4-hydroxychromane-4-carbonitrile
- 7-Fluoro-4-hydroxychromane-4-carbonitrile
- 7-Iodo-4-hydroxychromane-4-carbonitrile
Uniqueness
7-Bromo-4-hydroxychromane-4-carbonitrile is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogenated derivatives may not. The combination of the hydroxyl and nitrile groups also provides a versatile platform for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C10H8BrNO2 |
|---|---|
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
7-bromo-4-hydroxy-2,3-dihydrochromene-4-carbonitrile |
InChI |
InChI=1S/C10H8BrNO2/c11-7-1-2-8-9(5-7)14-4-3-10(8,13)6-12/h1-2,5,13H,3-4H2 |
InChI-Schlüssel |
SMBSEYJVXTYLRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1(C#N)O)C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


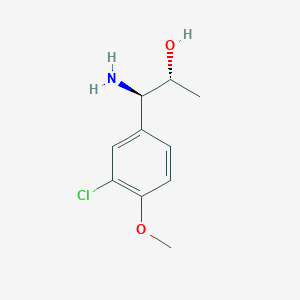
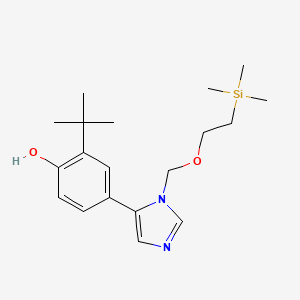
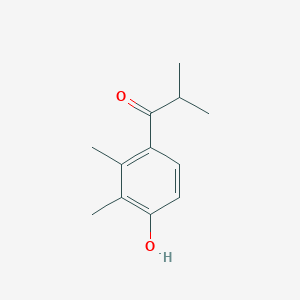


![Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride](/img/structure/B15235804.png)
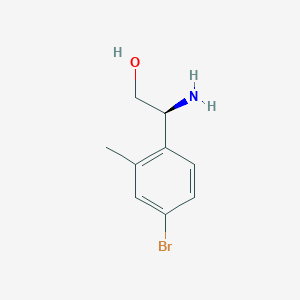


![8-Chloro-6-fluoro-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine](/img/structure/B15235831.png)
